![molecular formula C18H15N3O4S B10997559 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10997559.png)
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-6-yl)propanamide
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Overview
Description
- Its complex name reflects its chemical structure, combining benzothiazole and indole moieties.
- The compound’s core structure consists of a benzothiazole ring fused with an indole ring, with a propanamide substituent.
- It exhibits interesting pharmacological properties, making it relevant for scientific research.
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-6-yl)propanamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-6-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal properties. A study highlighted that certain derivatives showed effectiveness against various strains of bacteria and fungi, indicating a promising avenue for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The unique properties of this compound have led to its exploration as a pesticide. Research indicates that similar compounds can act as effective insecticides and fungicides. For example, a related compound demonstrated significant efficacy against common agricultural pests, suggesting that this class of compounds could be developed into new agricultural chemicals .
Materials Science Applications
Polymer Chemistry
The incorporation of benzothiazole derivatives into polymer matrices has been investigated for enhancing material properties. Studies have shown that these compounds can improve thermal stability and mechanical strength in polymers. A case study explored the synthesis of a polymer composite incorporating benzothiazole derivatives, which exhibited enhanced durability under various environmental conditions .
Data Summary Table
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-6-yl)propanamide is a derivative of benzothiazole known for its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a benzothiazole moiety with a dioxido group and an indole derivative. Its chemical formula is C13H12N2O4S, and it has a molecular weight of 296.31 g/mol. The compound's structure contributes to its interaction with biological targets.
1. Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
2. Inhibition of Enzymatic Activity
The compound has been shown to inhibit human mast cell tryptase with an IC50 value of approximately 0.85 µM, indicating its potential as a therapeutic agent in conditions related to mast cell activation, such as asthma and allergic reactions . Further modifications have led to even more potent inhibitors within the same chemical class.
3. Antimicrobial Properties
Recent studies have explored the antimicrobial activity of benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis). Compounds derived from similar structures have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating tuberculosis .
Research Findings and Case Studies
Study | Findings | IC50 Values |
---|---|---|
Study on mast cell tryptase inhibition | Compound demonstrated significant inhibition | 0.85 µM (initial), 0.1 µM (extended side chain) |
Antitubercular activity assessment | Compounds showed better activity than standard drugs | Comparative MIC values indicated superior performance |
Case Study: Mast Cell Tryptase Inhibition
In a detailed kinetic study, the compound was evaluated for its time-dependent inhibition of human mast cell tryptase. The results indicated that the compound's inhibitory action is consistent with mechanism-based inhibition, showcasing its potential for therapeutic development in allergic diseases .
Case Study: Antitubercular Activity
Another research effort focused on synthesizing new benzothiazole derivatives for their antitubercular activity. The study revealed that certain compounds displayed comparable or superior inhibitory effects against M. tuberculosis compared to traditional treatments like isoniazid (INH) . This highlights the relevance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15N3O4S/c22-17(20-13-6-5-12-7-9-19-15(12)11-13)8-10-21-18(23)14-3-1-2-4-16(14)26(21,24)25/h1-7,9,11,19H,8,10H2,(H,20,22) |
InChI Key |
JGZJBPBKSIBXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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